molecular formula C15H12F3N3O4S B5995873 Methyl 4-[({[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate

Methyl 4-[({[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B5995873
M. Wt: 387.3 g/mol
InChI Key: NMEBGMXIPVDJHI-UHFFFAOYSA-N
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Description

Methyl 4-[({[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[({[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps. One common method includes the reaction of 4-hydroxy-6-(trifluoromethyl)pyrimidine with a suitable thiol reagent to introduce the sulfanyl group. This intermediate is then reacted with an acylating agent to form the acetyl derivative. Finally, the acetyl derivative is coupled with methyl 4-aminobenzoate under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the acetyl group can produce an alcohol .

Scientific Research Applications

Methyl 4-[({[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[({[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[({[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications .

Properties

IUPAC Name

methyl 4-[[2-[[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3O4S/c1-25-13(24)8-2-4-9(5-3-8)19-12(23)7-26-14-20-10(15(16,17)18)6-11(22)21-14/h2-6H,7H2,1H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEBGMXIPVDJHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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